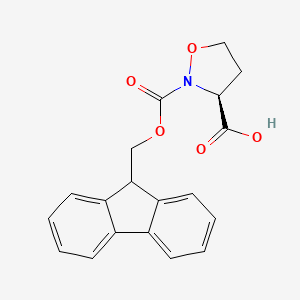
Fmoc-(s)-5-oxaproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(s)-5-oxaproline, also known as fluorenylmethyloxycarbonyl-(s)-5-oxaproline, is a derivative of the amino acid proline. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group of amino acids. The compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-5-oxaproline typically involves the protection of the amino group of (s)-5-oxaproline with the Fmoc group. This can be achieved by reacting (s)-5-oxaproline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
Fmoc-(s)-5-oxaproline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
Fmoc-(s)-5-oxaproline has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Fmoc-(s)-5-oxaproline involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF), to reveal the free amino group for further reactions .
類似化合物との比較
Similar Compounds
Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, such as Fmoc-glycine and Fmoc-phenylalanine.
Boc-protected amino acids: Amino acids protected with the tert-butyloxycarbonyl (Boc) group, such as Boc-glycine and Boc-phenylalanine.
Uniqueness
Fmoc-(s)-5-oxaproline is unique due to its specific structure and the presence of the oxaproline moiety. This gives it distinct properties compared to other Fmoc-protected amino acids, such as increased stability and specific reactivity in peptide synthesis.
特性
CAS番号 |
130309-36-3 |
|---|---|
分子式 |
C19H17NO5 |
分子量 |
339.3 g/mol |
IUPAC名 |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,2-oxazolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO5/c21-18(22)17-9-10-25-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |
InChIキー |
LWCNNKMYGCOPHU-KRWDZBQOSA-N |
異性体SMILES |
C1CON([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1CON(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




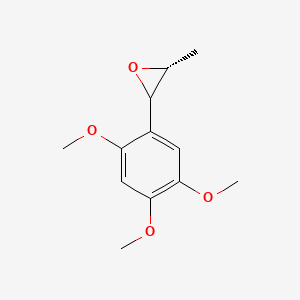

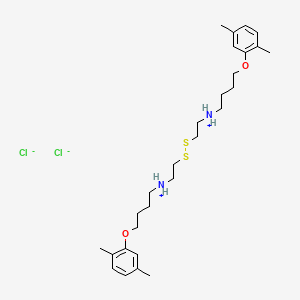
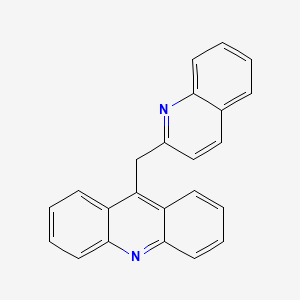
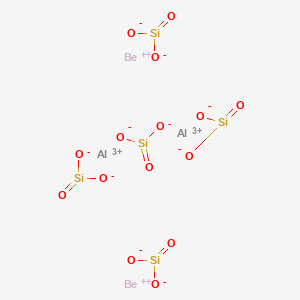
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
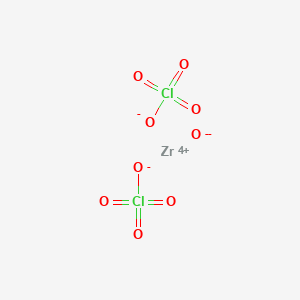
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)

